1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S and a molecular weight of 352.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyl group and a sulfonyl group, making it a valuable intermediate in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of piperidine with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate 1-(2,4-dichlorobenzyl)piperidine. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding sulfoxide or sulfide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-2-carboxylic acid: Another similar compound with the carboxylic acid group at a different position on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-2-1-10(12(15)7-11)8-21(19,20)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJKQWFHDUAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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